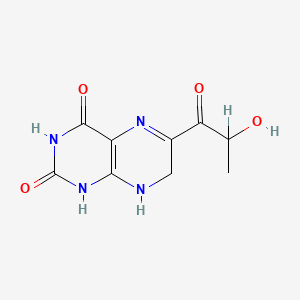
Xanthopterin-B2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthopterin-B2 is a member of the class of pteridines that is 7,8-dihydropteridine-2,4(1H,3H)-dione carrying a lactoyl group at position 6. It has a role as an animal metabolite. It is a member of pteridines and a secondary alpha-hydroxy ketone. It derives from a rac-lactic acid.
科学的研究の応用
Chemical Properties and Structure
Xanthopterin-B2 is chemically identified as 6-(2-hydroxypropanoyl)-7,8-dihydro-1H-pteridine-2,4-dione, with a molecular formula of C9H10N4O4 and a molecular weight of approximately 238.2 g/mol. Its structure includes a lactoyl group at position 6 of the pteridine backbone, which distinguishes it from other pteridine derivatives. The compound exhibits stability under various conditions, making it suitable for diverse applications in biological research and medicinal chemistry.
Biological Activities
Research indicates that this compound plays a significant role in cellular processes and interactions with various enzymes and pathways. Notable findings include:
- Cell Growth Regulation : this compound has been implicated in influencing cell growth and proliferation, particularly in cancerous cells. Studies have shown that its presence can alter metabolic pathways, leading to changes in cell viability and growth dynamics .
- Metabolomic Studies : In metabolomic analyses, this compound was identified as a significant metabolite affected by calorie restriction, suggesting its involvement in metabolic regulation .
Therapeutic Applications
This compound's biological significance extends to potential therapeutic uses:
- Cancer Biomarker : Pterin compounds, including this compound, have been studied as biomarkers for various cancers. Elevated levels of this compound have been found in urine samples from bladder cancer patients compared to healthy controls, indicating its potential role in cancer diagnosis and monitoring .
- Nutritional Supplementation : Historically, Xanthopterin has been used to alleviate symptoms of nutritional deficiencies in animals. Its effectiveness in treating anemia in fish and other species highlights its potential as a dietary supplement .
- Bladder Cancer Diagnosis : A study analyzing urinary metabolites found that this compound levels were significantly higher in bladder cancer patients compared to healthy individuals. This finding supports the use of pterins as biomarkers for cancer diagnosis .
- Caloric Restriction Effects : Research on the effects of caloric restriction indicated that this compound is significantly correlated with changes in the cerebellar metabolome, suggesting its role in metabolic adaptation processes .
- Animal Nutrition : Historical studies have demonstrated that Xanthopterin can effectively treat anemia in various animal models, showcasing its potential as a nutritional supplement for enhancing health outcomes .
特性
CAS番号 |
14331-49-8 |
|---|---|
分子式 |
C9H10N4O4 |
分子量 |
238.2 g/mol |
IUPAC名 |
6-(2-hydroxypropanoyl)-7,8-dihydro-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C9H10N4O4/c1-3(14)6(15)4-2-10-7-5(11-4)8(16)13-9(17)12-7/h3,14H,2H2,1H3,(H3,10,12,13,16,17) |
InChIキー |
PINNBMAOEJRIQL-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=NC2=C(NC1)NC(=O)NC2=O)O |
正規SMILES |
CC(C(=O)C1=NC2=C(NC1)NC(=O)NC2=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















